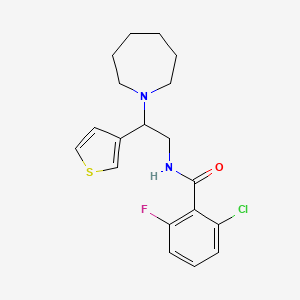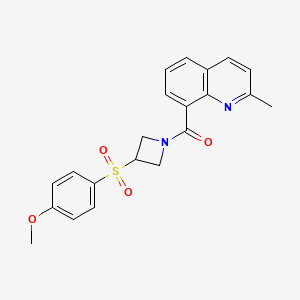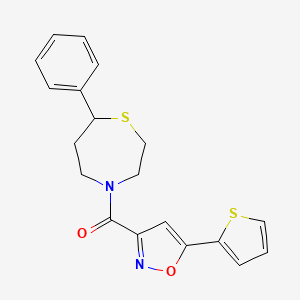![molecular formula C19H16ClNO4 B2977648 methyl 2-{[7-{[(3-fluorobenzyl)oxy]methyl}-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]sulfonyl}benzoate CAS No. 1359415-63-6](/img/structure/B2977648.png)
methyl 2-{[7-{[(3-fluorobenzyl)oxy]methyl}-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]sulfonyl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a benzoxazepin ring, a sulfonyl group, and a benzoate ester . It also contains a fluorobenzyl group, which is a common motif in medicinal chemistry due to the unique properties of fluorine .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzoxazepin ring system is a seven-membered ring with an oxygen and a nitrogen atom . The sulfonyl group is a sulfur atom double-bonded to two oxygen atoms and single-bonded to the benzoxazepin ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the fluorine atom could increase its lipophilicity, which could affect its solubility and permeability .科学的研究の応用
Multicomponent Dicyclization and Ring-Opening Sequences
A novel and efficient formal [4 + 2+1] annulation process involving aryl methyl ketones and 2-aminobenzyl alcohols for synthesizing benzo[e][1,4]diazepin-3-ones has been highlighted. This method affords a diverse range of seven-membered ring lactams through dual C-O bond cleavage, indicating a multicomponent dicyclization and ring-opening sequence, suggesting applications in chemistry and medicine (Xiao Geng et al., 2019).
Kinase Inhibitor Development
The synthesis and process development for scalable production of a kinase inhibitor featuring a benzoxazepine core were reported. This involved the preparation of tetrahydrobenzo[f][1,4]oxazepine core, aminopyridyl fragment, and substituted (methylsulfonyl)benzoyl fragment, highlighting the significant potential of benzoxazepine derivatives in therapeutic applications (S. Naganathan et al., 2015).
Biological Activities
Antibacterial Properties
A study on sulfone derivatives containing 1,3,4-oxadiazole moieties demonstrated good antibacterial activities against rice bacterial leaf blight. This highlights the potential agricultural applications of sulfone derivatives with benzoxazepine and related structures in combating plant diseases (Li Shi et al., 2015).
Antipsychotic Potential
A series of arylsulfonyl substituted 3-benzazepines showing dopamine and serotonin antagonist activities were disclosed, indicating their potential for treating schizophrenia and other CNS disorders. This demonstrates the therapeutic relevance of benzoxazepine derivatives in neuropsychiatric conditions (H. Howard, 2005).
Herbicide Development
Modification for Enhanced Herbicidal Activity
The introduction of fluorine atoms into 2-phenyl-4H-3,1-benzoxazin-4-one (bentranil) significantly changed its herbicidal properties, showcasing the potential for chemical modification in benzoxazepine derivatives to develop more effective herbicides (G. Hamprecht et al., 2004).
将来の方向性
特性
IUPAC Name |
methyl 4-[(3-chlorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-23-14-6-7-16-15(9-14)18(10-17(21-16)19(22)24-2)25-11-12-4-3-5-13(20)8-12/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZQBQIRYZQGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2OCC3=CC(=CC=C3)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(3-chlorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5-chlorothiophen-2-yl)-N-[cyano(thiophen-3-yl)methyl]propanamide](/img/structure/B2977565.png)


![N-[4-[[Methyl(prop-2-ynyl)amino]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2977568.png)
![methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B2977569.png)
![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide](/img/structure/B2977570.png)

![[(2R,5S)-5-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B2977573.png)

![(1R,5S)-8-((4-(tert-butyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2977579.png)

![4-benzoyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2977584.png)
![1-(3-chlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2977587.png)
